

The Chemical Architecture and Stereochemical Landscape of Sargachromanol D: A Technical Guide

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Compound of Interest

Compound Name: *Sargachromanol D*

Cat. No.: *B15192885*

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Abstract

Sargachromanol D, a meroterpenoid derived from the brown algae of the genus *Sargassum*, represents a class of marine natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of **Sargachromanol D** and its close analogs. Detailed experimental methodologies for the isolation and biological evaluation of sargachromanols are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the signaling pathways modulated by this class of compounds, offering insights for future drug discovery and development endeavors.

Chemical Structure and Stereochemistry

Sargachromanol D is a complex meroterpenoid characterized by a chromanol core linked to a C15 isoprenoid side chain. Its molecular formula is $C_{27}H_{40}O_4$, with a molecular weight of 428.61 g/mol. [1] The absolute stereochemistry of **Sargachromanol D** has been determined, as indicated by its unique InChI string: InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1. [1]

The structure features a chromanol ring system, which is a bicyclic ether, and a long lipophilic side chain with multiple stereocenters and double bonds. The precise spatial arrangement of these functional groups is crucial for its biological activity.

Table 1: Physicochemical Properties of **Sargachromanol D**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₀ O ₄	[1]
Molecular Weight	428.61 g/mol	[1]
Stereochemistry	Absolute	[1]

Spectroscopic Data

The definitive structural elucidation of **Sargachromanol D** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the specific spectral data for **Sargachromanol D** is located within the primary literature (Jang, K. H., et al. J. Nat. Prod.2005, 68, 716–723), this section outlines the expected spectroscopic characteristics based on its structure and data from closely related analogs.[2]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Sargachromanol D**

Functional Group	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Aromatic Protons	6.0 - 7.5	110 - 150
Olefinic Protons	5.0 - 6.0	120 - 140
Carbinolic Protons	3.5 - 4.5	60 - 80
Methylene/Methine Protons	1.0 - 2.5	20 - 50
Methyl Protons	0.8 - 2.0	10 - 25

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of **Sargachromanol D**. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the chromanol core and the isoprenoid side chain.

Infrared Spectroscopy: The IR spectrum of **Sargachromanol D** is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3300-3500 cm^{-1}), aromatic C-H stretching (around 3000-3100 cm^{-1}), aliphatic C-H stretching (around 2850-2960 cm^{-1}), and C=C stretching of the aromatic ring and olefinic groups (around 1500-1650 cm^{-1}).

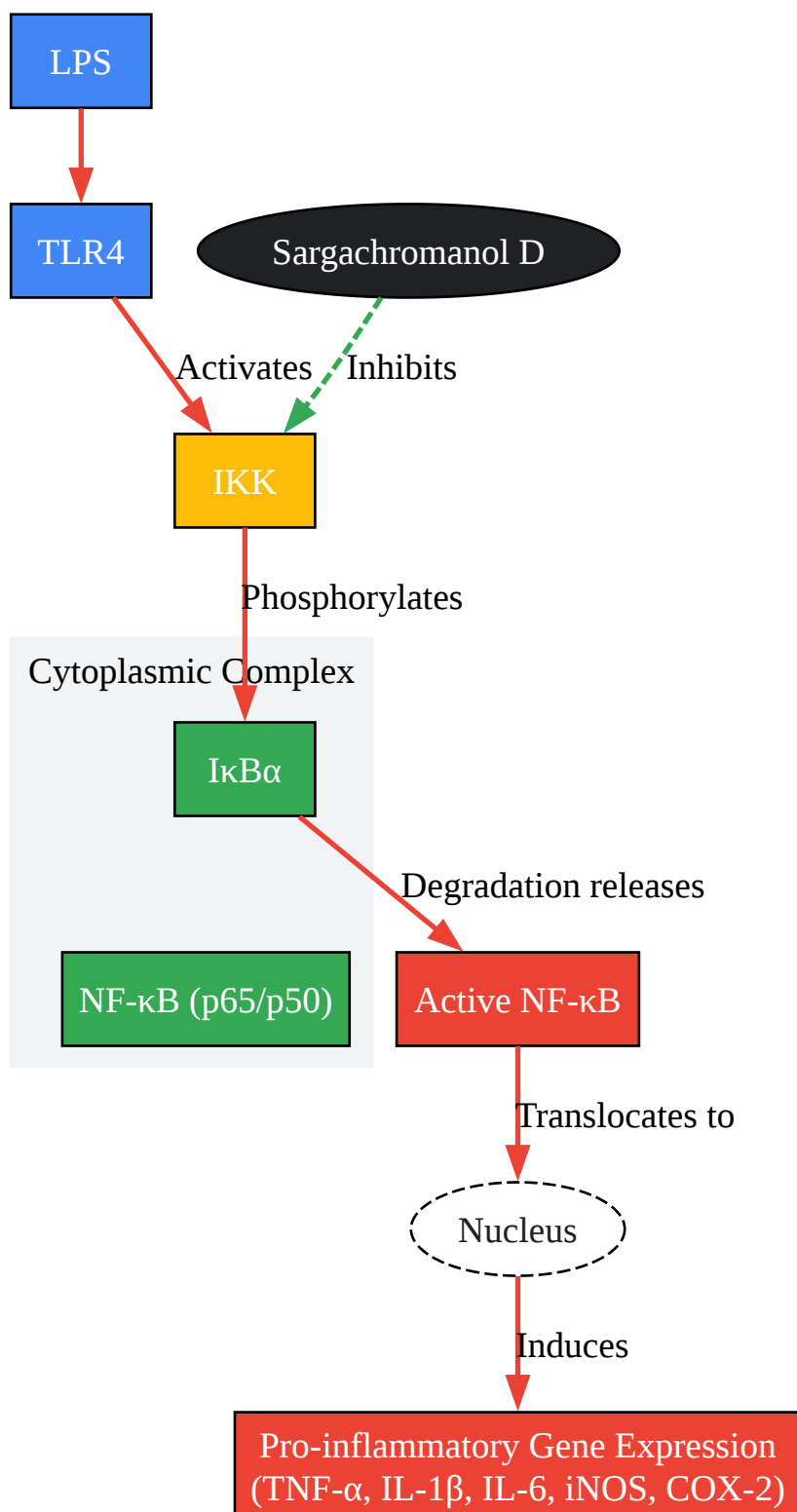
Experimental Protocols

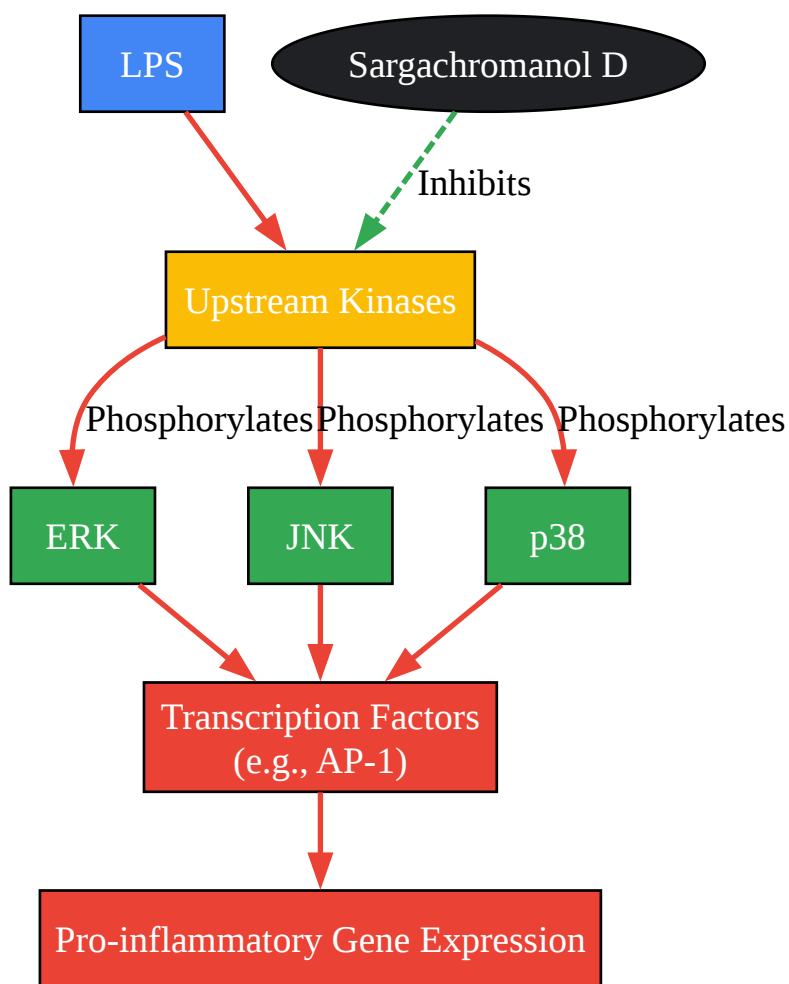
Isolation and Purification of Sargachromanols

The following is a general protocol for the isolation of sargachromanols from Sargassum species, based on methodologies reported for related compounds.[\[2\]](#)

Experimental Workflow for Sargachromanol Isolation

Sargassum sp. Collection & Drying → Extraction with Organic Solvents (e.g., MeOH/CH₂Cl₂) → Solvent Partitioning (e.g., n-Hexane, EtOAc, BuOH) → Column Chromatography (Silica Gel, Sephadex LH-20) → Preparative HPLC or CPC → Pure Sargachromanol D





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